DCG04
Overview
Description
DCG04 is a multivalent ligand for the mannose-6-phosphate receptor . It is used for endolysosomal targeting of an activity-based probe . DCG04 is an activity-based probe for cysteine cathepsins, which enables fluorescent readout of its receptor-targeting properties .
Molecular Structure Analysis
The molecular formula of DCG04 is C43H66N8O11S . Its molecular weight is 903.11 . The exact mass is 902.46 . The InChi Key is MHOVYDVXSWUHAZ-NNBHGYTGSA-N .Physical And Chemical Properties Analysis
DCG04 is a white to off-white solid powder . It is soluble in DMSO .Scientific Research Applications
"Dynamic consent: a patient interface for twenty-first century research networks" discusses the transformation of biomedical research through information technologies and proposes a new approach to consent designed for modern research landscapes (Kaye et al., 2014).
"Novel Murine Dendritic Cell Lines: A Powerful Auxiliary Tool for Dendritic Cell Research" reports the generation of new murine dendritic cell lines, which have the potential to serve as an important tool for dendritic cell research (Marraco et al., 2012).
"Induction of apoptosis and G2/M cell cycle arrest by DCC" explores the biological function of the DCC protein in tumor cells, suggesting mechanisms by which DCC suppresses tumorigenesis (Chen et al., 1999).
Safety And Hazards
According to the safety data sheet, DCG04 is for research use only and not for medicinal, household, or other uses . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31?,32?,35?,36?,37?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVYDVXSWUHAZ-NNBHGYTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N8O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744271 | |
Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71296083 | |
CAS RN |
314263-42-8 | |
Record name | N-[3-(Ethoxycarbonyl)oxirane-2-carbonyl]-L-leucyl-N-(6-{[(2S)-1-amino-1-oxo-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexan-2-yl]amino}-6-oxohexyl)-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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